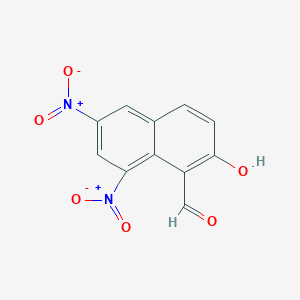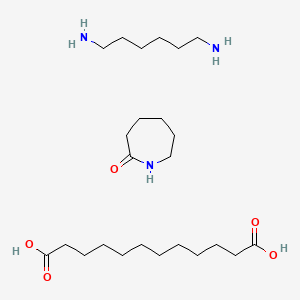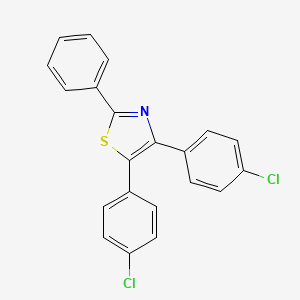![molecular formula C18H29NO3 B14647586 methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate CAS No. 52073-24-2](/img/structure/B14647586.png)
methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is an organic compound with a complex structure that includes a benzoate ester, an ether linkage, and a diethylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate typically involves the reaction of 2-(diethylamino)ethanol with a suitable benzoic acid derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The esterification process is catalyzed by an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the benzoate ester, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoates and ethers.
Scientific Research Applications
Methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate involves its interaction with specific molecular targets. The diethylamino group can act as a weak base, facilitating the formation of hydrogen bonds and ionic interactions with biological molecules. This compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-[2-(Diethylamino)ethoxy]ethanol: Similar in structure but lacks the benzoate ester and methyl groups.
Uniqueness
Methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzoate ester and the diethylamino group allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
52073-24-2 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C18H29NO3/c1-7-19(8-2)11-12-22-17-15(13(3)4)10-9-14(5)16(17)18(20)21-6/h9-10,13H,7-8,11-12H2,1-6H3 |
InChI Key |
BNWQPZXARAASNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1C(=O)OC)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


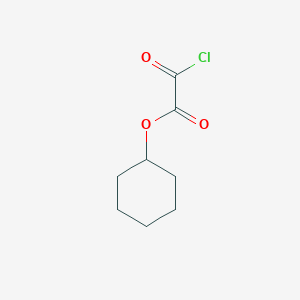
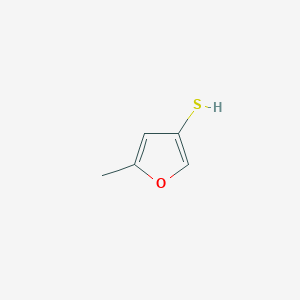
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
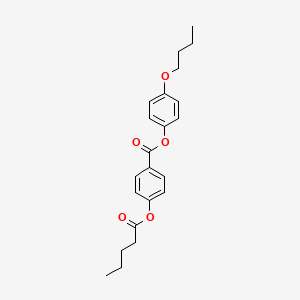
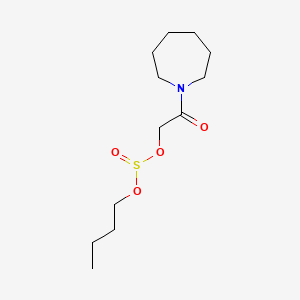
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)

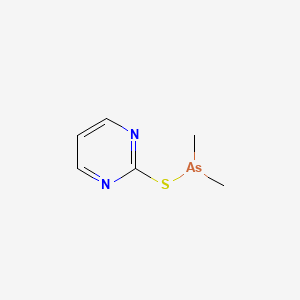
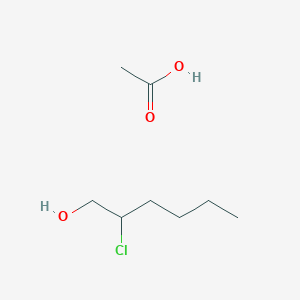
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)

